molecular formula C36H26 B14338097 9,10-Bis[(naphthalen-1-YL)methyl]anthracene CAS No. 96710-17-7

9,10-Bis[(naphthalen-1-YL)methyl]anthracene

Cat. No.: B14338097
CAS No.: 96710-17-7
M. Wt: 458.6 g/mol
InChI Key: NBJDAVGPIDJFRB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[(naphthalen-1-YL)methyl]anthracene typically involves the Suzuki coupling reaction. This method is favored for its ability to form carbon-carbon bonds efficiently. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

In industrial settings, the compound is produced using high-purity sublimation techniques. This method ensures that the final product has a purity of over 99%, which is crucial for its application in electronic devices .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[(naphthalen-1-YL)methyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracenes and naphthalenes, depending on the specific reagents and conditions used .

Scientific Research Applications

9,10-Bis[(naphthalen-1-YL)methyl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to transport both electrons and holes, a property known as ambipolar transport. This allows for efficient charge recombination in OLEDs, leading to high luminescence. The molecular targets include the emissive layers in OLED devices, where it facilitates the recombination of charge carriers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9,10-Bis[(naphthalen-1-YL)methyl]anthracene offers superior stability and efficiency as a blue emitter in OLEDs. Its unique structural properties allow for better charge transport and recombination, making it a preferred choice in high-performance electronic devices .

Properties

CAS No.

96710-17-7

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

9,10-bis(naphthalen-1-ylmethyl)anthracene

InChI

InChI=1S/C36H26/c1-3-17-29-25(11-1)13-9-15-27(29)23-35-31-19-5-7-21-33(31)36(34-22-8-6-20-32(34)35)24-28-16-10-14-26-12-2-4-18-30(26)28/h1-22H,23-24H2

InChI Key

NBJDAVGPIDJFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C4C=CC=CC4=C(C5=CC=CC=C53)CC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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